Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(10(13)14-3)8-12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGSKFUJWKNKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate typically involves the reaction of 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing costs and improving product consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Structural Comparisons
The compound’s piperazine and ester functionalities are shared with several analogs. A detailed comparison is provided below:
Key Observations :
- The ester group in the target compound distinguishes it from carboxylic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid), which may exhibit higher acidity and lower lipophilicity .
- Compared to Bn-MPO (which contains an epoxide), the target compound lacks reactive oxygen-based rings, suggesting greater stability under physiological conditions but reduced utility in polymer crosslinking .
- The 4-methylpiperazine group is a common feature across analogs, often linked to enhanced solubility and receptor-binding affinity in CNS-active molecules .
Reactivity
- The ester group in the target compound can undergo hydrolysis to yield carboxylic acids under acidic/basic conditions, a property shared with 3-(4-methylpiperazin-1-yl)benzoic acid but absent in alcohol or epoxide analogs .
- The 4-methylpiperazine group may participate in hydrogen bonding or salt formation, similar to [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol, enhancing interactions with biological targets .
Biological Activity
Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperazine ring and an ester functional group. The synthesis typically involves the reaction of 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid with methanol, often facilitated by a catalyst to enhance yield and efficiency .
Key Properties
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | Approximately 214.30 g/mol |
| Functional Groups | Ester, Piperazine |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Anticancer Properties
The compound has demonstrated potential in inhibiting cancer cell proliferation. For instance, it may interact with specific enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells. In vitro studies suggest that it could be effective against various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values indicating significant potency .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis .
Study on Anticancer Activity
A notable study explored the anticancer effects of this compound against HCT-116 cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development .
Antimicrobial Effectiveness
In another investigation, the compound was tested against a panel of bacterial strains. Results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. The study highlighted its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
